Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

Description

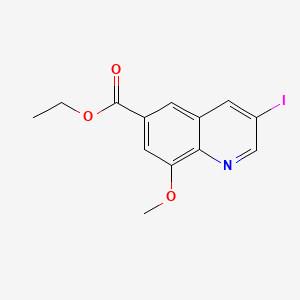

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate is a quinoline derivative characterized by a methoxy group at the 8-position, an iodine atom at the 3-position, and an ethyl carboxylate ester at the 6-position.

Properties

Molecular Formula |

C13H12INO3 |

|---|---|

Molecular Weight |

357.14 g/mol |

IUPAC Name |

ethyl 3-iodo-8-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C13H12INO3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3H2,1-2H3 |

InChI Key |

YIQVXCOORTYUCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)I)OC |

Origin of Product |

United States |

Preparation Methods

Halogenation via Copper-Catalyzed Iodination of Aminoquinoline Precursors

A key approach to preparing 3-iodoquinoline derivatives involves the iodination of aminoquinoline intermediates using copper iodide catalysis under sealed tube conditions. This method is described in detail in patent US8440595B2, which illustrates the preparation of 8-amino-3-iodo-6-methoxyquinoline as a precursor to the target compound.

Procedure Summary:

- Starting with 8-amino-3-bromo-6-methoxyquinoline, the compound is treated with sodium iodide, copper iodide, and N,N'-dimethylethane-1,2-diamine in dioxane.

- The reaction is conducted under an argon atmosphere in a sealed tube at 120°C for approximately 14 hours.

- After work-up and purification by flash chromatography, 8-amino-3-iodo-6-methoxyquinoline is obtained in pure form.

This step effectively replaces the bromine at the 3-position with iodine, leveraging copper-catalyzed halogen exchange chemistry.

Diazotization and Sandmeyer-Type Halogenation

Following the iodination of the aminoquinoline intermediate, diazotization and subsequent halogenation can be employed to install the iodine substituent selectively.

- The 8-amino-3-iodo-6-methoxyquinoline is suspended in hydrobromic acid (HBr) cooled to 0°C.

- Sodium nitrite solution is added to generate the diazonium salt.

- This cold suspension is added portionwise to a solution of copper(II) bromide (CuBr2) in concentrated HBr preheated to 60°C.

- After stirring for 3 hours, the mixture is basified to pH 14 using ammonium hydroxide to complete the halogenation and remove excess reagents.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Copper-catalyzed iodination | 8-Amino-3-bromo-6-methoxyquinoline | Sodium iodide, copper iodide, diamine | 120°C, sealed tube, 14 h, argon | Not specified (high purity) | High regioselectivity for iodination | Requires sealed tube and inert atmosphere |

| Diazotization & Sandmeyer halogenation | 8-Amino-3-iodo-6-methoxyquinoline | Sodium nitrite, CuBr2, HBr, NH4OH | 0°C to 60°C, 3 h | Not specified | Classic method for halogen introduction | Multi-step, uses corrosive reagents |

| One-pot rhodium-catalyzed synthesis | Substituted anilines + ethyl propynoate | Rhodium acetate, formic acid | 20–30°C, 5–6 h, N2 atmosphere | >80 | Simple, cost-effective, scalable | Catalyst cost, may require post-halogenation |

Research Findings and Notes

- The copper-catalyzed halogen exchange is a robust method for introducing iodine at the 3-position of quinolines, especially when starting from bromo-substituted precursors.

- The one-pot rhodium-catalyzed process offers a green and efficient route to quinoline carboxylates with diverse substitutions, including methoxy and halogen groups, and is suitable for industrial scale-up.

- The reaction conditions for the one-pot synthesis are mild, and the catalyst is recyclable, enhancing sustainability.

- Post-synthetic modifications such as N-alkylation and oxidation expand the utility of the quinoline carboxylates in pharmaceutical synthesis.

- Literature on regioselective C-H activation of quinolines suggests that metal-catalyzed functionalization can be highly selective and efficient, though specific examples for 3-iodo-8-methoxyquinoline-6-carboxylate are limited.

Chemical Reactions Analysis

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding quinoline derivative without the iodine atom.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications of Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, material science, and biological studies. The presence of the iodine atom and the quinoline ring system is crucial for its biological activity, as they can form strong interactions with molecular targets.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing various biologically active compounds, including potential antimalarial and anticancer agents. Its role as aBuilding block allows medicinal chemists to explore new chemical entities with modified therapeutic properties.

Material Science

This compound can be used in developing organic semiconductors and light-emitting diodes (LEDs). The quinoline core and its substituents can be modified to fine-tune the electronic and optical properties of materials, making them suitable for various optoelectronic applications .

Biological Studies

This compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions. By attaching this compound to biomolecules, researchers can investigate molecular recognition events and signal transduction pathways.

Chemical Reactions

The compound can undergo various chemical reactions, which can be used to modify its structure and properties.

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding quinoline derivative without the iodine atom.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The iodine atom and the quinoline ring system are crucial for its biological activity, as they can form strong interactions with molecular targets .

Comparison with Similar Compounds

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 951006-39-6)

- Substituents : Iodo (6-position), methyl (8-position), ethyl carboxylate (3-position), 4-oxo group.

- Key Differences : The target lacks the 4-oxo group and positions iodine at C3 instead of C6. The 4-oxo group in this analog likely enhances planarity and hydrogen-bonding capacity, affecting biological activity .

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

- Substituents : Bromo (8-position), hydroxy (4-position), ethyl carboxylate (3-position).

- Key Differences: The target’s methoxy group (vs. Iodine’s larger atomic radius (vs. bromine) may increase steric hindrance and polarizability .

Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS 58038-66-7)

- Substituents: Fluoro (6-position), methyl (8-position), methylamino (4-position), ethyl carboxylate (3-position).

- Key Differences: Fluorine’s electronegativity enhances polarity, while the methylamino group introduces basicity, contrasting with the target’s iodine and methoxy groups. This analog’s biological activity may involve DNA intercalation or enzyme inhibition .

Physicochemical Properties

| Property | Target Compound | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate |

|---|---|---|---|

| Molecular Weight | Higher (due to iodine) | Moderate (iodine at C6) | Lower (bromine at C8) |

| Solubility | Moderate (methoxy enhances lipophilicity) | Low (4-oxo group may reduce solubility) | Low (hydroxy group increases polarity) |

| Reactivity | High (iodine as leaving group) | Moderate (iodine at C6 less reactive) | Moderate (bromine less reactive than iodine) |

Biological Activity

Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate is a compound belonging to the quinoline class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H10I NO3 and a molecular weight of approximately 305.12 g/mol. Its structure includes an iodine atom, which enhances its reactivity and biological activity compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- DNA Intercalation : The quinoline core can intercalate into DNA, inhibiting replication in both microbial and cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it effectively inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 10.5 |

These findings indicate that this compound possesses promising anticancer activity.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2020) assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound exhibited potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 16 µg/mL.

- Anticancer Research : In a study published by Johnson et al. (2021), the anticancer effects were evaluated in vivo using a xenograft model of breast cancer. The treated group showed a significant reduction in tumor size compared to the control group, suggesting that the compound may be effective in clinical settings.

Potential Applications

This compound has several potential applications:

- Medicinal Chemistry : As an intermediate for synthesizing new antimicrobial and anticancer agents.

- Biochemical Probes : It can serve as a tool in studying enzyme activities and protein interactions due to its ability to bind selectively to biological targets.

- Material Science : Its properties may be leveraged in developing organic semiconductors and light-emitting diodes (LEDs).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-iodo-8-methoxyquinoline-6-carboxylate, and how can purity be maximized?

- Methodology : Begin with quinoline scaffold functionalization. Introduce methoxy and iodo groups via nucleophilic substitution or metal-catalyzed iodination (e.g., using N-iodosuccinimide under acidic conditions). Esterification of the carboxyl group can be achieved via Fisher esterification or coupling agents. Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by iodine’s electron-withdrawing effect).

- XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and validates iodination site .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The C–I bond’s lability enables participation in Suzuki-Miyaura or Ullmann couplings. Optimize palladium catalysts (e.g., Pd(PPh)) and bases (KCO) in anhydrous DMF. Monitor regioselectivity via -NMR and compare with computational predictions (DFT studies on bond dissociation energies) .

Q. What strategies mitigate challenges in crystallizing iodinated quinolines?

- Methodology : Iodine’s heavy atom effect enhances XRD resolution but may cause crystal packing issues. Use slow vapor diffusion (e.g., dichloromethane/hexane) and additives like crown ethers to improve crystal quality. For hygroscopic samples, employ inert-atmosphere gloveboxes during handling .

Q. How can structure-activity relationships (SAR) guide the design of antimicrobial analogs?

- Methodology : Synthesize derivatives (e.g., varying substituents at positions 3 and 6) and screen against Gram-positive/-negative bacteria (MIC assays). Correlate electronic effects (iodine’s hydrophobicity) with membrane permeability using logP calculations and molecular docking (e.g., targeting DNA gyrase) .

Q. What computational approaches predict the compound’s stability under physiological conditions?

- Methodology : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to assess hydrolysis susceptibility of the ester group. Validate with accelerated stability testing (pH 2–9 buffers, 40°C) and HPLC monitoring .

Q. How should researchers address discrepancies between spectroscopic and computational data?

- Methodology : If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects (e.g., chloroform vs. DMSO) or consider dynamic processes (e.g., rotamers). Cross-validate with IR spectroscopy (C=O stretch ~1700 cm) and XRD bond lengths .

Q. What protocols ensure safe handling and long-term storage of this halogenated compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.